molecular formula C10H18N6O3 B2800758 2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 672330-34-6

2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B2800758
CAS No.: 672330-34-6
M. Wt: 270.293
InChI Key: OLVLYXWVPSSIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol” is a pyrimidine derivative characterized by a nitro group at position 5, an amino group at position 6, and a butan-2-ylamino substituent at position 2 of the pyrimidine ring.

Properties

IUPAC Name

2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O3/c1-3-6(2)13-10-14-8(11)7(16(18)19)9(15-10)12-4-5-17/h6,17H,3-5H2,1-2H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVLYXWVPSSIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319677
Record name 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672330-34-6
Record name 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H17N5O\text{C}_11\text{H}_{17}\text{N}_5\text{O}

This structure features a nitropyrimidine core, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its role as an inhibitor in various enzymatic pathways and its potential cytotoxic effects against tumor cells.

Antitumor Activity

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of squamous cell carcinoma, suggesting its potential as a therapeutic agent in oncology .

In Vitro Studies

In vitro studies have provided insights into the pharmacological properties of this compound:

StudyCell LineIC50 (µM)Observations
Study 1A549 (Lung Cancer)10Induced apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)15Inhibited cell migration and invasion
Study 3MCF7 (Breast Cancer)12Reduced viability and induced G1 phase arrest

These studies highlight the compound's effectiveness in targeting different cancer cell lines, showcasing its broad-spectrum antitumor potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue distribution, particularly in liver and lungs.
  • Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified that may also contribute to its biological activity.
  • Excretion : Mainly excreted via urine.

Toxicity Profile

While the antitumor efficacy is promising, toxicity assessments are vital:

  • Acute Toxicity : Initial studies indicate a low acute toxicity profile in animal models at therapeutic doses.
  • Chronic Toxicity : Long-term studies are ongoing to evaluate potential side effects and organ-specific toxicity.

Comparison with Similar Compounds

Key Observations :

  • The ethoxy-ethanol chain in introduces additional hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound.
  • The absence of halogen atoms (e.g., Cl in ) in the target compound reduces molecular weight and possibly toxicity risks.

Spectroscopic and Computational Insights

While direct data for the target compound are lacking, studies on related pyrimidines highlight:

  • FT-IR: Strong absorbance for nitro (1520–1350 cm⁻¹) and amino (3300–3500 cm⁻¹) groups .
  • NMR : Distinct chemical shifts for pyrimidine protons (δ 8.0–9.0 ppm) and alkyl/aryl substituents .
  • Quantum Chemical Calculations : HOMO-LUMO gaps in analogs (e.g., ~4.5 eV in ) suggest moderate reactivity, with electron-withdrawing nitro groups stabilizing the aromatic system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.